
Technical Guide: Mifanertinib Dimaleate
Stoichiometry & Molecular Characterization

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Mifanertinib

CAS No.: 1639014-72-4

Cat. No.: B10856164

Get Quote

Executive Summary: The Molecular Identity
Mifanertinib (also known as Mefatinib) is a potent, third-generation EGFR tyrosine kinase

inhibitor (TKI) designed to target specific mutations (e.g., T790M) in non-small cell lung cancer

(NSCLC).[1] While the free base possesses the pharmacological activity, the dimaleate salt is

the critical solid-state form used to ensure adequate solubility, bioavailability, and stability for

oral dosage forms.[1]

Precise characterization of the dimaleate salt is non-trivial due to the potential for stoichiometric

variability (monomaleate vs. dimaleate) during crystallization.[1] This guide provides the

definitive molecular weight calculations and a self-validating analytical workflow to confirm the

1:2 (drug:acid) ratio.

Molecular Data Table
The following parameters are the reference standards for analytical calculations.
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Parameter
Mifanertinib (Free
Base)

Maleic Acid
(Counterion)

Mifanertinib
Dimaleate (Salt)

CAS Number 1639014-72-4 110-16-7 N/A (Salt Specific)

Formula C₂₁H₁₉ClF₃N₅O₂ C₄H₄O₄ C₂₉H₂₇ClF₃N₅O₁₀

Molar Mass 465.86 g/mol 116.07 g/mol 698.00 g/mol

Stoichiometry 1 2 1:2

Appearance Off-white powder White crystalline solid Crystalline Solid

Stoichiometric Logic & Calculation
The formation of the dimaleate salt involves the protonation of basic nitrogen centers within the

Mifanertinib quinazoline and acrylamide pharmacophore by two equivalents of maleic acid.[1]

The Calculation (Self-Validation)
To validate the molecular weight in a laboratory setting, one must account for the full

contribution of the counterions.[1]

[1]

Where

is the stoichiometric ratio.[1]

[1]

Critical Insight: Analytical errors often occur when researchers assume a monomaleate

formation (MW ~581.9).[1] The dimaleate form adds significant mass (~33% increase over free

base), altering dose-volume calculations in pre-clinical studies.[1]
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Structural Visualization
The following diagram illustrates the stoichiometric assembly and the resulting molecular

weight contribution.
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Ionic Bonding
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Figure 1: Stoichiometric assembly of Mifanertinib Dimaleate, highlighting the mass

contribution of the maleic acid counterions.[1]

Analytical Verification Protocols
Trust but verify.[1] In drug development, assuming the label MW is correct can lead to dosing

errors.[1] Use this self-validating workflow to confirm the salt form.

Proton NMR (¹H-NMR) Stoichiometry Check
Objective: Determine the molar ratio of Mifanertinib to Maleic acid by integrating characteristic

peaks.

Protocol:

Solvent: Dissolve ~5 mg of salt in DMSO-d6 (Maleic acid is highly soluble; prevents

precipitation).[1]

Target Peaks:

Mifanertinib: Identify the single vinylic proton on the acrylamide tail (typically

6.0–7.0 ppm) or the aromatic quinazoline protons.[1] Set integration to 1.0.
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Maleic Acid: Identify the singlet peak for the olefinic protons of maleic acid (typically

6.0–6.3 ppm).[1]

Validation Logic:

Since Maleic acid has 2 equivalent olefinic protons, a 1:1 salt would show an integration of

2.0.[1]

For a Dimaleate (1:2) salt: The Maleic acid peak integration should be 4.0 (relative to 1

proton of the drug).[1]

Elemental Analysis (CHN)
Theoretical values for C₂₉H₂₇ClF₃N₅O₁₀ (MW 698.[1]00) provide a definitive "Go/No-Go" gate.

[1]

Element Theoretical % Tolerance (±0.4%)

Carbon (C) 49.90% 49.50 – 50.30%

Hydrogen (H) 3.90% 3.50 – 4.30%

Nitrogen (N) 10.03% 9.63 – 10.43%

Troubleshooting: If Carbon is significantly higher (>52%), you likely have the monomaleate form

or free base contamination.[1]

Analytical Workflow Diagram
This flowchart guides the decision-making process for verifying the salt form before usage in

biological assays.
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Sample Receipt:
Mifanertinib Salt

1H-NMR (DMSO-d6)
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Calculate Ratio (R)
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Confirm MW = 698.00
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R = 1:1
MW = 581.93

(REJECT for Dimaleate)

Acid Integral = 2H

LC-MS Validation
Observe m/z 466 (M+H)+

Investigate
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Figure 2: Decision tree for analytical verification of the dimaleate salt stoichiometry.

Pharmaceutical Implications[1][6][7]
Solubility and Dissolution
The dimaleate salt is chosen over the free base to enhance aqueous solubility, particularly in

the gastric environment.[1] The two carboxylic acid groups on each maleic acid molecule (4

total acid groups per drug molecule) significantly alter the pKa profile and dissolution rate.[1]

Protocol Note: When preparing stock solutions for in vitro assays (e.g., IC50), dissolve in

100% DMSO first to ensure complete dissociation, then dilute into media. Using aqueous

buffers directly may risk crashing out the free base if the pH shifts neutral.[1]
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Dosing Calculations
Using the wrong molecular weight is a common source of experimental error.[1]

Correction Factor:

.[1]

Implication: To deliver 10 mg of active Mifanertinib, you must weigh 15.0 mg of Mifanertinib
Dimaleate.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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